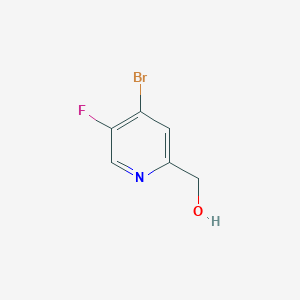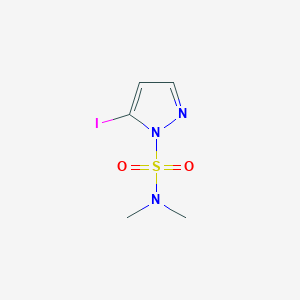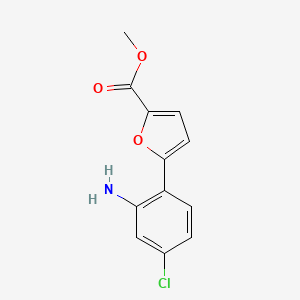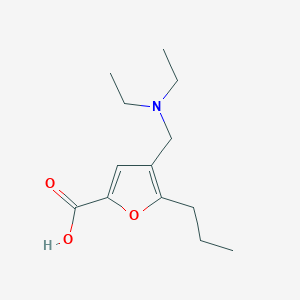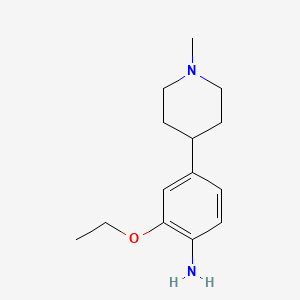![molecular formula C14H15NO2 B15053119 2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine](/img/structure/B15053119.png)
2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine is a heterocyclic compound that features a fused furan and pyridine ring system with a methoxyphenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex heterocyclic compounds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogen or amino groups into the molecule .
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research has explored its potential as an antiproliferative agent against cancer cell lines.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antiproliferative activity may be due to its ability to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting key proteins involved in cell proliferation . The compound’s structure allows it to interact with various biological molecules, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Diphenyl-2H-pyrazolo[4,3-C]pyridine: This compound shares a similar fused ring system and has been studied for its antiproliferative activity.
4-Methoxyphenyl derivatives: Compounds with similar methoxyphenyl substituents exhibit comparable chemical reactivity and biological activity.
Uniqueness
2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H15NO2 |
|---|---|
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine |
InChI |
InChI=1S/C14H15NO2/c1-16-12-4-2-10(3-5-12)14-8-11-9-15-7-6-13(11)17-14/h2-5,8,15H,6-7,9H2,1H3 |
InChI-Schlüssel |
WRMKNZKNQKUGMB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC3=C(O2)CCNC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-one](/img/structure/B15053047.png)

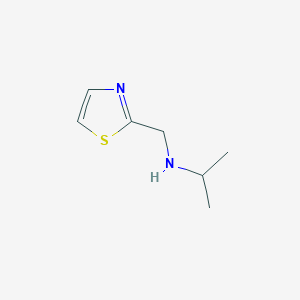
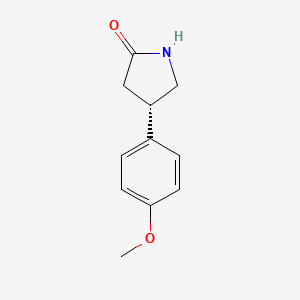

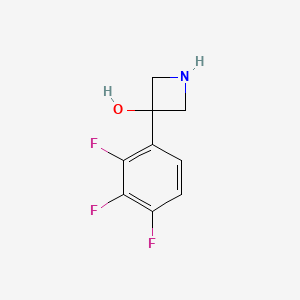
![N-Cyclopentyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B15053081.png)
